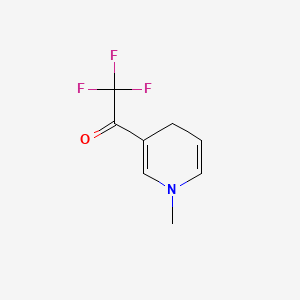
Meosuc-glu-val-lys-met-pna
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Meosuc-glu-val-lys-met-pna involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The methoxy-succinyl (Meosuc) group is introduced to the N-terminus of the peptide chain to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to achieve the desired quality standards .
化学反応の分析
Types of Reactions
Meosuc-glu-val-lys-met-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between the lysine and methionine residues is cleaved, releasing the chromogenic p-nitroaniline (pNA) group, which can be measured spectrophotometrically .
Common Reagents and Conditions
Proteases: Enzymes such as trypsin, chymotrypsin, and other serine proteases are commonly used.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically employed to maintain the pH and ionic strength of the reaction environment.
Temperature: Reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified using UV-Vis spectrophotometry at 405 nm .
科学的研究の応用
Meosuc-glu-val-lys-met-pna is widely used in scientific research for the following applications:
Protease Activity Assays: It serves as a substrate for measuring the activity of various proteases, aiding in the study of enzyme kinetics and inhibitor screening.
Drug Development: The compound is utilized in high-throughput screening assays to identify potential protease inhibitors, which are crucial in the development of therapeutic agents for diseases such as cancer and viral infections.
Biological Research: It helps in understanding the role of proteases in physiological and pathological processes, including apoptosis, inflammation, and tissue remodeling
作用機序
The mechanism of action of Meosuc-glu-val-lys-met-pna involves its interaction with proteases. The enzyme recognizes the specific peptide sequence and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This reaction is highly specific and allows for the precise measurement of protease activity. The chromogenic pNA group serves as a reporter molecule, providing a visual and quantitative readout of the enzymatic reaction .
類似化合物との比較
Similar Compounds
Suc-ala-ala-pro-phe-pna: Another chromogenic substrate used for chymotrypsin-like proteases.
Boc-val-pro-arg-pna: A substrate for trypsin-like proteases.
Z-gly-gly-arg-pna: Used for measuring the activity of thrombin and other serine proteases .
Uniqueness
Meosuc-glu-val-lys-met-pna is unique due to its specific peptide sequence and the presence of the methoxy-succinyl group, which enhances its stability and solubility. This makes it particularly suitable for use in various biochemical assays, providing reliable and reproducible results .
特性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N7O11S/c1-19(2)28(38-31(46)23(12-14-26(41)42)35-25(40)13-15-27(43)50-3)32(47)37-22(7-5-6-17-33)30(45)36-24(16-18-51-4)29(44)34-20-8-10-21(11-9-20)39(48)49/h8-11,19,22-24,28H,5-7,12-18,33H2,1-4H3,(H,34,44)(H,35,40)(H,36,45)(H,37,47)(H,38,46)(H,41,42)/t22-,23-,24-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPECJYHAAXDMGP-TVQWTUMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49N7O11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-4,7-(azenometheno)benzo[d]isoxazole](/img/structure/B590731.png)

![3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B590734.png)



![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)

![1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B590747.png)


![2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B590751.png)
